Methyl N-(3-(acetylamino)phenyl)-N-ethyl-beta-alaninate
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Overview
Description
Methyl N-[3-(acetylamino)phenyl]-N-ethyl-beta-alaninate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is known for its unique structure, which includes an acetylamino group attached to a phenyl ring, an ethyl group, and a beta-alanine ester moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(acetylamino)phenyl]-N-ethyl-beta-alaninate typically involves the reaction of N-ethyl-beta-alanine with 3-(acetylamino)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(acetylamino)phenyl]-N-ethyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl N-[3-(acetylamino)phenyl]-N-ethyl-beta-alaninate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[3-(acetylamino)phenyl]-N-ethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl N-[3-(acetylamino)phenyl]-N-ethyl-beta-alaninate include:
- Methyl N-[3-(acetylamino)phenyl]-beta-alaninate
- N-[3-(acetylamino)phenyl]-N-ethyl-beta-alanine methyl ester
Uniqueness
Methyl N-[3-(acetylamino)phenyl]-N-ethyl-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
CAS No. |
88351-63-7 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 3-(3-acetamido-N-ethylanilino)propanoate |
InChI |
InChI=1S/C14H20N2O3/c1-4-16(9-8-14(18)19-3)13-7-5-6-12(10-13)15-11(2)17/h5-7,10H,4,8-9H2,1-3H3,(H,15,17) |
InChI Key |
AOEBDRLRNJNHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
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